molecular formula C15H13N3O4S B2744909 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate CAS No. 1396873-26-9

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate

Cat. No.: B2744909
CAS No.: 1396873-26-9
M. Wt: 331.35
InChI Key: HTRINPHXFHFOEF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a methoxybenzothiazole moiety, an azetidine ring, and an isoxazole carboxylate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Azetidine Ring: The azetidine ring is introduced through a nucleophilic substitution reaction involving a suitable azetidine precursor.

    Formation of the Isoxazole Ring: The isoxazole ring is formed via a cycloaddition reaction involving a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate
  • N-(4-Methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea

Uniqueness

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate is unique due to its combination of functional groups, which may confer distinct biological activities compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-20-10-3-2-4-12-13(10)17-15(23-12)18-7-9(8-18)21-14(19)11-5-6-16-22-11/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRINPHXFHFOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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